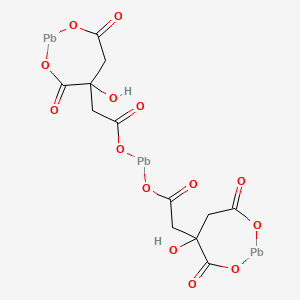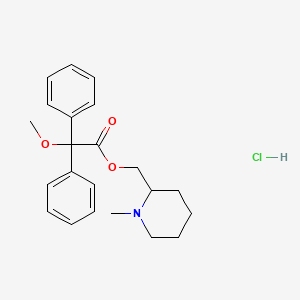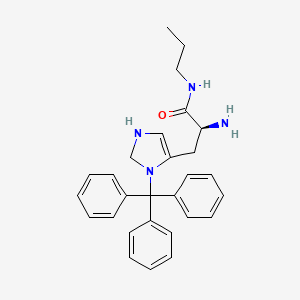![molecular formula C12H11BF2O2 B13824924 (T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is a synthetic compound that features a difluoroboryl group attached to a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 3,4-dihydro-naphthalen-2-yl, is prepared through a series of organic reactions such as Friedel-Crafts alkylation.
Introduction of the Difluoroboryl Group: The difluoroboryl group is introduced via a reaction with a boron-containing reagent, such as boron trifluoride etherate, under controlled conditions.
Formation of the Inner Complex: The final step involves the formation of the inner complex through coordination of the difluoroboryl group with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the boron center.
Reduction: Reduction reactions can modify the difluoroboryl group or the naphthalene ring.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions could introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroboryl group may play a role in binding to these targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-methanone
- 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-propanone
Uniqueness
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. Its difluoroboryl group and naphthalene core make it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11BF2O2 |
|---|---|
Molecular Weight |
236.02 g/mol |
IUPAC Name |
1-(1-difluoroboranyloxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H11BF2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-5H,6-7H2,1H3 |
InChI Key |
SODMGZUAOBULEU-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=C(CCC2=CC=CC=C21)C(=O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)



![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)
![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
